![molecular formula C20H21N3O2 B2586042 N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide CAS No. 1115871-35-6](/img/structure/B2586042.png)

N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

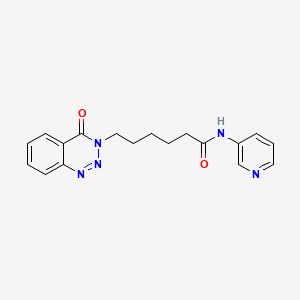

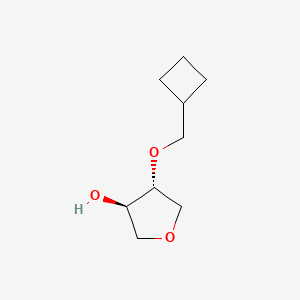

The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines . Quinolines are aromatic compounds that contain a benzene ring fused to a pyridine ring . They are used in the synthesis of many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactions of quinoline derivatives can be quite diverse, depending on the functional groups present in the molecule. They might undergo reactions typical for aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

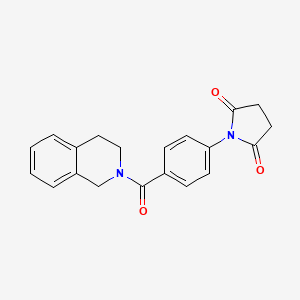

Psycho- and Neurotropic Properties

A study conducted by Podolsky, Shtrygol’, and Zubkov (2017) explored the psycho- and neurotropic properties of novel quinolinone derivatives. They identified substances with specific sedative effects and considerable anti-amnesic activity, indicating potential applications in neuropsychiatric and cognitive disorders (Podolsky, Shtrygol', & Zubkov, 2017).

Hypoxia-Selective Therapeutic Agents

Monge et al. (1995) investigated quinoxaline 1,4-di-N-oxides for their selective toxicity towards hypoxic cells, commonly found in solid tumors. These compounds showed promise as hypoxia-selective therapeutic agents for cancer chemotherapy (Monge et al., 1995).

Src Kinase Inhibitors

Boschelli et al. (2001) focused on optimizing quinolinecarbonitrile derivatives as inhibitors of Src kinase activity. These compounds demonstrated potential in inhibiting Src-mediated cell proliferation, suggesting applications in cancer treatment (Boschelli et al., 2001).

Corrosion Inhibition

Zarrouk et al. (2014) conducted a study on the corrosion inhibition efficiency of quinoxalines for copper in nitric acid media. They found a consistent relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, indicating potential industrial applications (Zarrouk et al., 2014).

Biological Zn(II) Detection

McQuade and Lippard (2010) synthesized cell-trappable quinoline-derivatized fluoresceins for selective and reversible biological Zn(II) detection. This suggests applications in biological imaging and cellular studies (McQuade & Lippard, 2010).

Antimalarial Activity

Fisher et al. (1975) explored substituted quinoxalines as potential antimalarials. Although they found no significant antimalarial activity in their study, it highlights the exploration of quinoxaline derivatives in infectious disease research (Fisher et al., 1975).

Mécanisme D'action

Orientations Futures

Propriétés

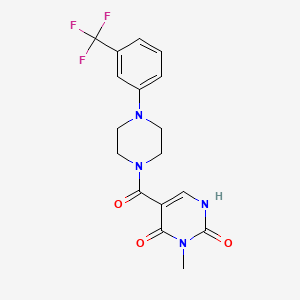

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAVVJNJARLVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)

![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)